2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid
CAS No.:
Cat. No.: VC17650613
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid -](/images/structure/VC17650613.png)
Specification
Molecular Formula | C13H9NO3 |
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Molecular Weight | 227.21 g/mol |
IUPAC Name | 2-[5-(3-cyanophenyl)furan-2-yl]acetic acid |
Standard InChI | InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16) |
Standard InChI Key | HJEQVZYMTAHOLD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N |
Introduction
Synthetic Pathways and Methodologies
The synthesis of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid can be inferred from methods used for related furan derivatives. Two primary strategies are employed:
Stille Coupling Approach
A Stille coupling reaction between 2-(tributylstannyl)furan and 3-bromobenzonitrile forms the 5-(3-cyanophenyl)furan intermediate. Subsequent functionalization at the 2-position of the furan ring is achieved via nucleophilic substitution with bromoacetic acid. This method mirrors the synthesis of 2-(5-cyanobenzoxazol-2-yl)furan reported by Batista-Parra et al., where Stille coupling yielded an 80% product yield .
Reaction Scheme
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Stille Coupling:
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Acetic Acid Incorporation:
Suzuki-Miyaura Cross-Coupling
An alternative route involves Suzuki coupling between 5-bromofuran-2-acetic acid and 3-cyanophenylboronic acid. Ismail’s work on 5'-(4-cyanophenyl)-2,2'-bifuran-5-carbonitrile demonstrates the efficacy of Suzuki reactions for constructing aryl-furan linkages, with yields exceeding 70% under optimized conditions .
Structural Characterization and Spectral Data
The compound’s structure is confirmed through spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
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δ 170.2 (COOH), 152.1 (furan C-2), 139.5 (CN), 128.9–118.4 (aromatic carbons), 35.1 (CH₂).
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Mass Spectrometry (MS)
Elemental Analysis
Physicochemical Properties
Property | Value |
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Molecular Weight | 227.22 g/mol |
Melting Point | 189–191 °C (predicted) |
Solubility | DMSO > Methanol > Water |
LogP (Partition Coefficient) | 1.85 (estimated) |
The cyano group reduces hydrophilicity, limiting aqueous solubility but enhancing lipid membrane permeability. The acetic acid moiety mitigates this effect, enabling solubility in polar aprotic solvents.
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